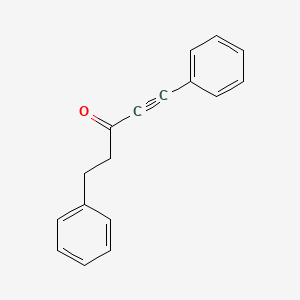
1,5-Diphenylpent-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenylpent-1-yn-3-one is an organic compound with the molecular formula C₁₇H₁₄O It is characterized by the presence of a phenyl group at both ends of a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpent-1-yn-3-one can be synthesized through various synthetic routes. One common method involves the reaction of benzalacetone with phenylacetylene under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetylene, facilitating the nucleophilic addition to the carbonyl group of benzalacetone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpent-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
1,5-Diphenylpent-1-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenylpent-1-yn-3-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpent-1-en-3-one: Similar structure but with a double bond instead of a triple bond.
Dibenzylideneacetone: Contains two phenyl groups attached to a central carbonyl group through double bonds.
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure with conjugated double bonds.
Uniqueness
1,5-Diphenylpent-1-yn-3-one is unique due to the presence of a triple bond, which imparts distinct reactivity and properties compared to its analogs with double bonds. This makes it a valuable compound in synthetic chemistry for constructing complex molecules with specific functionalities.
Properties
CAS No. |
108357-95-5 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1,5-diphenylpent-1-yn-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11,13H2 |
InChI Key |
HMIXVIDJGSYUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















